molecular formula C14H12ClF B14287690 4-(2-Chloro-2-fluoroethyl)-1,1'-biphenyl CAS No. 123133-15-3

4-(2-Chloro-2-fluoroethyl)-1,1'-biphenyl

Cat. No.: B14287690
CAS No.: 123133-15-3
M. Wt: 234.69 g/mol
InChI Key: XQCREYOHZPFFNL-UHFFFAOYSA-N
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Description

4-(2-Chloro-2-fluoroethyl)-1,1'-biphenyl is a halogenated biphenyl derivative featuring a chloro-fluoroethyl substituent at the para position of one phenyl ring. This compound’s structure combines the biphenyl backbone’s aromaticity with the electronic and steric effects of vicinal chlorine and fluorine atoms on an ethyl chain.

Properties

CAS No.

123133-15-3

Molecular Formula

C14H12ClF

Molecular Weight

234.69 g/mol

IUPAC Name

1-(2-chloro-2-fluoroethyl)-4-phenylbenzene

InChI

InChI=1S/C14H12ClF/c15-14(16)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9,14H,10H2

InChI Key

XQCREYOHZPFFNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-2-fluoroethyl)-1,1’-biphenyl typically involves the reaction of biphenyl with 2-chloro-2-fluoroethanol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of 4-(2-Chloro-2-fluoroethyl)-1,1’-biphenyl may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-2-fluoroethyl)-1,1’-biphenyl can undergo various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The biphenyl core can be oxidized to form biphenyl derivatives with additional functional groups.

    Reduction Reactions: The compound can be reduced to form biphenyl derivatives with reduced functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles. The reactions are typically carried out under reflux conditions.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction Reactions: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield biphenyl derivatives with different substituents, while oxidation reactions may yield biphenyl derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

4-(2-Chloro-2-fluoroethyl)-1,1’-biphenyl has various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in studies involving the interaction of biphenyl derivatives with biological molecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-2-fluoroethyl)-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

The following analysis compares 4-(2-Chloro-2-fluoroethyl)-1,1'-biphenyl with structurally related biphenyl derivatives, focusing on substituent effects, synthesis, and functional properties.

Structural and Substituent Differences
Compound Name Substituent(s) Key Features
This compound 2-Chloro-2-fluoroethyl at para position Vicinal Cl/F on ethyl chain; moderate steric bulk, dual electronegativity.
4-Ethyl-2-fluoro-1,1'-biphenyl Ethyl (para), fluorine (ortho) Single halogen (F) on ring; ethyl chain lacks halogens.
2-(2-Fluoro-[1,1'-biphenyl]-4-yl)-2-methylmalonic acid Fluoro-biphenyl + methylmalonic acid Carboxylic acid group introduces polarity; F on biphenyl enhances stability.
4-Chloro-2-(trifluoromethyl)-1,1'-biphenyl Cl (para), CF₃ (ortho) Strong electron-withdrawing CF₃ group; Cl enhances lipophilicity.

Key Observations :

  • Electronic Effects : The vicinal Cl/F on the ethyl chain in the target compound introduces a unique electronic profile, combining Cl’s polarizability with F’s high electronegativity. This differs from analogs like 4-Chloro-2-(trifluoromethyl)-1,1'-biphenyl, where CF₃ exerts stronger electron-withdrawing effects .

Reactivity Differences :

  • The vicinal Cl/F on the ethyl chain may undergo elimination to form vinyl halides under basic conditions, a pathway less common in mono-halogenated analogs.
  • Compared to trifluoromethyl groups (), the chloro-fluoroethyl substituent offers more opportunities for functionalization due to Cl’s higher reactivity in substitution reactions.
Physical and Functional Properties
Property This compound (Inferred) 4-Ethyl-2-fluoro-1,1'-biphenyl 4-Chloro-2-(trifluoromethyl)-1,1'-biphenyl
Melting Point ~150–200°C (estimated) Not reported >200°C (high due to CF₃)
Solubility Moderate in chlorinated solvents High in non-polar solvents Low (CF₃ increases hydrophobicity)
Fluorescence Likely blue-shifted emission (similar to FDPAVBi) Not reported Not applicable (non-emissive CF₃ group)
Thermal Stability Moderate (Cl/F reduce degradation) High (ethyl group inert) Very high (CF₃ resists oxidation)

Functional Insights :

  • Optoelectronics : Fluorinated biphenyls like FDPAVBi exhibit blue-shifted fluorescence and high quantum yields due to fluorine’s electron-withdrawing effects . The target compound may similarly serve as a blue emitter in OLEDs.
  • Thermal Behavior: The chloro-fluoroethyl group likely improves thermal stability compared to non-halogenated ethyl analogs but less so than CF₃ derivatives .

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